molecular formula C10H12N2O3 B3211321 2-(Pyrrolidin-3-yloxy)nicotinic acid CAS No. 1086392-86-0

2-(Pyrrolidin-3-yloxy)nicotinic acid

Cat. No.: B3211321
CAS No.: 1086392-86-0
M. Wt: 208.21 g/mol
InChI Key: SYVVNOXHOUFSBO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride (CAS 1187929-94-7) is a premium small molecule provided as an off-white to white solid. With a molecular formula of C10H13ClN2O3 and a molecular weight of 244.68 g/mol, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This nicotinic acid derivative is part of a class of compounds investigated for their potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs) . Research into related pyrrolidinyloxy nicotinic acid structures has shown their significance in the development of novel therapeutics, particularly as analogs to known ligands like sazetidine-A, which target conditions such as addiction and cognitive disorders . The pyrrolidine moiety linked via an oxygen atom to the nicotinic acid scaffold provides a key structural feature that can influence binding affinity and selectivity for specific receptor subtypes. This product is intended for research purposes as a chemical reference standard or for use in synthetic pathways. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-4-12-9(8)15-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVVNOXHOUFSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)nicotinic acid typically involves the reaction of nicotinic acid with a pyrrolidine derivative. One common method includes the esterification of nicotinic acid followed by nucleophilic substitution with a pyrrolidine derivative . The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetone and ethanol are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacology and Drug Development

2-(Pyrrolidin-3-yloxy)nicotinic acid has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Neurodegenerative Diseases : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate nicotinic acetylcholine receptors, which play a crucial role in cognitive function and neuroprotection.
  • Anti-inflammatory Effects : Studies have shown that the compound may exhibit anti-inflammatory properties, potentially useful in the treatment of inflammatory disorders. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and pathways.

Biochemical Research

The compound serves as a valuable tool in biochemical research:

  • Receptor Studies : Due to its structural similarity to nicotinic acid, it can be used to study the binding affinity and activation of nicotinic receptors, providing insights into receptor pharmacology and signaling pathways.
  • Metabolic Pathway Investigation : this compound can be utilized in metabolic studies to understand how modifications of nicotinic acid derivatives affect metabolism and biological activity.

Agricultural Applications

There is emerging interest in the application of this compound within agricultural science:

  • Pesticide Development : Its structural characteristics suggest potential as a lead compound for developing new pesticides that target specific pests while minimizing environmental impact. The ability to modulate biological pathways in pests could lead to more effective pest control strategies.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated significant reductions in cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Research conducted at a leading university examined the anti-inflammatory properties of this compound using an animal model of arthritis. The findings indicated that treatment with this compound led to decreased inflammation and joint damage, supporting its development for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Nicotinic Acid 2-Position Molecular Formula Key Features
This compound Pyrrolidin-3-yloxy C₁₀H₁₂N₂O₃ Nitrogen-containing cyclic ether; potential for hydrogen bonding and solubility .
2-(1,3-Benzodioxol-5-yloxy)nicotinic acid Benzodioxole C₁₃H₉NO₅ Aromatic, lipophilic; may enhance membrane permeability .
2-(Diethylamino)nicotinic acid Diethylamino C₁₀H₁₄N₂O₂ Tertiary amine; used as a pharmaceutical intermediate .
2-((2,5-Dioxopyrrolidin-3-yl)thio)nicotinic acid Dioxopyrrolidinylthio C₁₀H₈N₂O₄S Sulfur linkage; ketone groups increase polarity and potential reactivity .
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-Fluorophenyl and hydroxyl C₁₂H₈FNO₃ Fluorine enhances metabolic stability; hydroxyl group aids solubility .
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid Pyridinyloxy C₁₂H₁₀N₂O₃ Planar aromatic system; may influence π-π stacking interactions .

Physicochemical Properties

  • Stability: Fluorinated derivatives (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid) exhibit increased resistance to oxidative degradation compared to non-fluorinated analogs . The dioxopyrrolidine substituent in 2-((2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid introduces electrophilic ketones, which may render it susceptible to nucleophilic attack .

Biological Activity

2-(Pyrrolidin-3-yloxy)nicotinic acid is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its structural features that include a pyrrolidine ring and a nicotinic acid moiety. This unique configuration suggests potential interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial in numerous physiological processes.

Chemical Structure and Properties

The compound can be represented chemically as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H12_{12}N2_{2}O3_{3}
  • CAS Number : 1187929-94-7

The hydrochloride salt form enhances solubility, making it more suitable for biological studies, as noted in various synthesis reports .

The biological activity of this compound is primarily attributed to its interaction with nAChRs. These receptors are involved in neurotransmission and have been implicated in cognitive functions, neuroprotection, and inflammation modulation. The compound's mechanism may involve:

  • Binding Affinity : The pyrrolidine ring may enhance binding affinity to specific nAChR subtypes, leading to altered receptor activity.
  • Signal Transduction : Activation or modulation of nAChRs can initiate intracellular signaling pathways that affect neuronal excitability and neurotransmitter release .

Biological Activity and Research Findings

Research has indicated various biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that compounds interacting with nAChRs can provide neuroprotection in models of neuronal injury .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating immune responses through nAChR pathways .
  • Potential Therapeutic Applications : There is ongoing research into its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study on α7 nAChR modulators demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in murine models of allergic lung inflammation .
  • Another investigation highlighted the role of nAChR ligands in reducing alcohol consumption, indicating a broader therapeutic potential for compounds targeting these receptors .

Data Table: Comparison of Biological Activities

CompoundActivity TypeModel/Study Reference
This compoundNeuroprotectiveIn vitro neuronal injury studies
α7 nAChR modulatorsAnti-inflammatoryMurine model
VareniclineAlcohol consumption reductionClinical trial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyrrolidin-3-yloxy)nicotinic acid, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidin-3-ol derivative with a halogenated nicotinic acid precursor (e.g., 2-chloronicotinic acid) under nucleophilic aromatic substitution conditions. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to accelerate substitution while minimizing side reactions .
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product from unreacted starting materials and by-products. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrrolidine ring substitution and ester/acid functional groups. Aromatic protons in the nicotinic acid moiety appear as distinct doublets in the 7.5–8.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₃ at 236.08 Da) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the pyrrolidine-ether bond. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use nitrile gloves and eye protection to avoid irritation. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How does the pyrrolidin-3-yloxy substituent influence the binding affinity of nicotinic acid derivatives to target receptors like nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Electrophysiological Assays : Patch-clamp techniques on α4β2 nAChR subtypes reveal that the pyrrolidine oxygen enhances hydrogen bonding with receptor residues, increasing binding affinity. Comparative studies with unsubstituted nicotinic acid show a 3-fold higher EC₅₀ for the pyrrolidine derivative .
  • Structure-Activity Relationship (SAR) : Modifying the pyrrolidine ring (e.g., N-alkylation) alters steric hindrance, impacting receptor activation. For example, N-methylation reduces affinity due to steric clashes .

Q. What strategies can resolve discrepancies in biological activity data observed for this compound across different experimental models?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for nAChR expression) and buffer conditions (pH 7.4, 37°C) .
  • Purity Verification : Re-test compounds using HPLC-MS to rule out batch-specific impurities .
  • Pharmacokinetic Profiling : Compare bioavailability in vitro (Caco-2 permeability) and in vivo (plasma half-life) to contextualize efficacy differences .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48 hours. Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., ester hydrolysis at pH >9) .
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition onset temperatures (>150°C for anhydrous forms) .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme. The pyrrolidine ring is predicted to undergo hydroxylation at the 4-position, forming a reactive intermediate .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) to confirm metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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